Butanoyl phosphate

Description

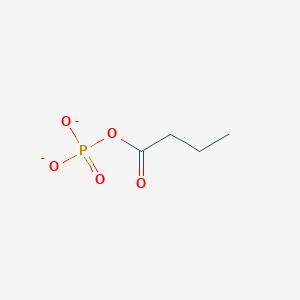

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7O5P-2 |

|---|---|

Molecular Weight |

166.07 g/mol |

IUPAC Name |

butanoyl phosphate |

InChI |

InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)/p-2 |

InChI Key |

JSHMCUNOMIZJDJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(=O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Enzymatic Biotransformations and Central Metabolic Pathways of Butanoyl Phosphate

Butanoyl Phosphate (B84403) as an Intermediate in Butanoate Metabolism

Butanoyl phosphate is a key intermediate in the butanoate metabolic pathway, particularly in anaerobic bacteria. wikipedia.orgcreative-proteomics.com This pathway is crucial for the production of butyrate (B1204436), a short-chain fatty acid that serves as an energy source for the bacteria and has important physiological roles in various environments, including the human gut. creative-proteomics.comontosight.ai The formation and conversion of this compound are primarily facilitated by two enzymes: phosphate butyryltransferase and butyrate kinase. google.comgoogle.com

Phosphate butyryltransferase (PBT), also known as phosphotransbutyrylase, catalyzes the reversible conversion of butanoyl-CoA and inorganic phosphate to this compound and coenzyme A (CoA). wikipedia.orggenome.jpkegg.jp This enzyme is a member of the transferase family, specifically acyltransferases. wikipedia.org

The catalytic mechanism of phosphate butyryltransferase involves the transfer of a butanoyl group from butanoyl-CoA to phosphate. ontosight.ai Studies on the enzyme from Clostridium acetobutylicum suggest a random Bi Bi binding mechanism, where phosphate can bind at more than one site. asm.org The reaction mechanism is thought to involve the formation of a covalent intermediate between the enzyme and the butanoyl group, which facilitates the subsequent transfer to phosphate. ontosight.ai The reaction is reversible, allowing the cell to modulate the flow of metabolites depending on the metabolic state. nih.gov

Phosphate butyryltransferase exhibits a degree of substrate promiscuity, although it shows the highest activity with butanoyl-CoA. The enzyme from Clostridium acetobutylicum can also act on isovaleryl-CoA and valeryl-CoA. asm.orgnih.gov The enzyme from Clostridium beijerinckii has been shown to have a broad substrate specificity, with the ability to utilize butyryl-CoA, acetoacetyl-CoA, and acetyl-CoA. nih.gov

Kinetic parameters have been determined for the enzyme from various sources. For the C. acetobutylicum enzyme, the Michaelis-Menten constants (Km) at 30°C and pH 8.0 for butanoyl-CoA, inorganic phosphate, this compound, and CoA were found to be 0.11 mM, 14 mM, 0.26 mM, and 0.077 mM, respectively. asm.orgnih.gov The enzyme's activity is sensitive to pH, with the butyryl phosphate-forming direction showing very little activity below pH 6. asm.orgnih.gov

Table 1: Kinetic Parameters of Phosphate Butyryltransferase from Clostridium acetobutylicum

| Substrate | K_m_ (mM) |

|---|---|

| Butanoyl-CoA | 0.11 asm.orgnih.gov |

| Inorganic Phosphate | 14 asm.orgnih.gov |

| This compound | 0.26 asm.orgnih.gov |

The gene encoding phosphate butyryltransferase, commonly denoted as ptb, is often located in an operon with the gene for butyrate kinase (buk). ebi.ac.uk This co-localization suggests coordinated regulation of these two enzymes, which function sequentially in the butyrate production pathway. researchgate.net In some bacteria, the ptb and buk genes are part of a larger gene cluster involved in butanoate metabolism. nih.govmdpi.com

Proteomic studies have shown that the expression of phosphate butyryltransferase can be influenced by the growth conditions and the available carbon source. For instance, in Bacillus cereus, the abundance of phosphate butyryltransferase was observed to be higher at later time points during the mobilization of polyhydroxybutyrate. nih.gov In the sulfate-reducing enrichment culture N47, phosphate butyryltransferase was identified as one of the proteins involved in the anaerobic degradation of 2-methylnaphthalene. nih.gov Furthermore, transcriptomic and proteomic analyses in Xylanibacter ruminicola have investigated the expression of genes annotated as phosphate butyryltransferase in the context of short-chain fatty acid production. asm.org

Butyrate kinase (BK) catalyzes the final step in the primary pathway for butyrate synthesis, the reversible transfer of a phosphoryl group from this compound to ADP, which produces butyrate and ATP. uniprot.orgwikipedia.orgqmul.ac.uk This reaction is a critical step for energy conservation in the form of ATP through substrate-level phosphorylation. google.comgoogle.com

The enzyme is part of the ASKHA (Acetate and Sugar Kinases/Hsc70/Actin) superfamily of phosphotransferases. researchgate.net While its primary role in many organisms is the production of butyrate and ATP, the reversibility of the reaction allows it to also catalyze the formation of this compound from butyrate and ATP under certain conditions. wikipedia.org The enzyme from Clostridium species can also act on other short-chain fatty acids like pentanoate and propanoate, though at a slower rate. qmul.ac.uk The coordinated action of phosphate butyryltransferase and butyrate kinase allows for the efficient conversion of butanoyl-CoA to butyrate. google.comgoogle.com

The Function of Butyrate Kinase (EC 2.7.2.7) in this compound Interconversion

ATP-Dependent Phosphorylation Mechanisms Catalyzed by Butyrate Kinase

Butyrate kinase (EC 2.7.2.7) is the key enzyme responsible for the reversible transfer of a phosphoryl group from ATP to butyrate, yielding this compound and ADP. researchgate.net This reaction is a critical step in butyrate metabolism. researchgate.net The formation of this compound from butyrate is an ATP-dependent process that plays a significant role in the utilization of butyrate, particularly during the solventogenic phase of fermentation in organisms like Clostridium acetobutylicum. caister.com The reverse reaction, the conversion of this compound to butyrate, results in the generation of ATP through substrate-level phosphorylation, a vital energy source for anaerobic bacteria during their acid-producing phase. frontiersin.orgnih.gov

The mechanism of butyrate kinase involves a nucleophilic attack by an oxygen atom from ADP on the phosphorus atom of this compound, leading to the formation of ATP and butyrate. researchgate.net This reversible reaction allows the cell to either generate ATP from the breakdown of butyryl-CoA (via this compound) or to activate butyrate for subsequent conversion to other products, such as butanol.

Comparative Enzymology of Butyrate Kinase Isoforms

Clostridium acetobutylicum possesses at least two isoforms of butyrate kinase, designated as BKI and BKII. caister.comnih.gov These isoforms exhibit distinct kinetic properties and substrate specificities, suggesting different physiological roles.

BKI, the product of the buk gene, is considered the primary enzyme involved in butyrate formation during the acidogenic phase. caister.com It displays a broad substrate specificity, with high relative activity towards butyrate and valerate. researchgate.net In contrast, BKII, encoded by a separate gene, has a much higher K"m" and a lower V"max" for butyrate compared to BKI, indicating a lower affinity for its substrate. caister.comnih.gov BKII also shows very low activity with other short-chain fatty acids like acetate (B1210297) and propionate (B1217596). caister.com The optimal pH for BKI is around 7.5, while BKII functions optimally at a more alkaline pH of 8.5. caister.comresearchgate.net

Table 1: Comparative Kinetic Properties of Butyrate Kinase Isoforms in Clostridium acetobutylicum

| Enzyme Isoform | K"m" for Butyrate (M) | V"max" (units/mg) | Optimal pH | Reference |

|---|---|---|---|---|

| BKI | 0.014 | 402 | 7.5 | caister.com |

| BKII | 0.62 | 165 | 8.5 | caister.comnih.gov |

The differences in their kinetic parameters suggest that BKI is more efficient at lower substrate concentrations, typical of the acidogenic phase, while BKII might play a role under different physiological conditions or in butyrate uptake. caister.com

Interconnections Between this compound and Other Central Metabolic Intermediates

This compound serves as a critical link between glycolysis and the production of butyrate and butanol. It is formed from butyryl-CoA in a reaction catalyzed by phosphotransbutyrylase (PTB), which transfers a phosphate group from an inorganic phosphate to butyryl-CoA. researchgate.netasm.org Butyryl-CoA itself is synthesized from two molecules of acetyl-CoA, a central intermediate derived from the breakdown of carbohydrates. nih.gov

The fate of this compound is twofold. It can be converted to butyrate by butyrate kinase, generating ATP. researchgate.netresearchgate.net Alternatively, during the solventogenic phase, the pathway can be reversed. Butyrate is taken up from the medium and activated to this compound at the expense of ATP, which is then converted to butyryl-CoA and subsequently reduced to butanol. caister.com this compound also intersects with other metabolic pathways. For instance, in Listeria monocytogenes, butyrate kinase exhibits broad substrate specificity, phosphorylating various short-chain carboxylic acids, thereby providing precursors for fatty acid biosynthesis. nih.gov

This compound in Microbial Bioenergetics and Fermentative Processes

In the anaerobic world, where energy yields are often marginal, the high-energy phosphate bond of this compound is a valuable currency for energy conservation and metabolic regulation.

Energy Conservation Mechanisms Involving this compound in Anaerobes

For many anaerobic bacteria, substrate-level phosphorylation is a primary means of ATP synthesis. nih.govfrontiersin.org The conversion of this compound to butyrate by butyrate kinase is a prime example of this mechanism, directly generating one molecule of ATP. nih.govdrinkharlo.com This process is particularly important during the acidogenic phase of fermentation in clostridia, where the production of acids like butyrate is coupled to energy conservation. frontiersin.org

Beyond direct ATP synthesis, the metabolic pathways involving this compound are part of a larger bioenergetic network. For example, the production of butyrate from butyryl-CoA via this compound is a key energy-generating step in the fermentation of various substrates. frontiersin.org In some anaerobic eukaryotes, the production of short-chain fatty acids like acetate and propionate from succinyl-CoA involves substrate-level phosphorylation, a process analogous to the role of this compound in butyrate synthesis. nih.gov The ability of anaerobes to harness the energy from acyl phosphates like this compound is a testament to their metabolic adaptability in oxygen-deprived environments. nih.govfrontiersin.org

Role of this compound in Microbial Adaptation and Stress Response

The accumulation of this compound is also linked to the general stress response in bacteria. nih.govnih.gov In C. acetobutylicum, high intracellular concentrations of this compound lead to the upregulation of stress-related genes. nih.govnih.gov This response is crucial for the survival of the organism in the harsh conditions of late-stage fermentation, which are characterized by low pH and high concentrations of toxic solvents. frontiersin.org

The general stress response in bacteria is a complex network that allows cells to adapt to and survive a variety of adverse conditions. nih.govelifesciences.org This can involve changes in gene expression, alterations in metabolic pathways, and the production of protective molecules. crick.ac.uk The link between this compound and the stress response in clostridia suggests that this molecule acts as an internal signal of metabolic imbalance, prompting the cell to initiate protective measures. This can include the shift to solvent production, which helps to alleviate the toxic effects of acid accumulation. nih.govcaister.comresearchgate.net The ability of microbes to sense and respond to internal metabolic cues like the concentration of this compound is a fundamental aspect of their resilience and adaptability. crick.ac.uk

Phosphoryl Transfer Chemistry in this compound Systems

The formation and conversion of this compound are intrinsically linked to the chemical principles of phosphoryl group transfer. This class of reactions is central to energy transduction, signal transduction, and numerous biosynthetic pathways in all domains of life. nih.gov

Fundamental Mechanisms of Phosphoryl Group Transfer Reactions

Phosphoryl group transfer involves the movement of a phosphoryl moiety (PO₃) from a donor molecule, such as a phosphate ester or anhydride (B1165640), to a nucleophile. usu.edu These reactions are a type of nucleophilic substitution at a phosphorus center. nih.gov The mechanism of these transfers can exist on a spectrum between two extremes: a fully associative (S_N2-like) mechanism and a fully dissociative (S_N1-like) mechanism. nih.gov

In a dissociative pathway, the bond between the phosphorus atom and the leaving group breaks first, forming a highly reactive, short-lived metaphosphate intermediate. nih.gov This is followed by a rapid attack from the nucleophile. Conversely, the associative mechanism involves the nucleophile attacking the phosphorus center first, forming a pentavalent trigonal bipyramidal transition state before the leaving group departs. libretexts.org

Most enzyme-catalyzed phosphoryl transfer reactions, including those relevant to this compound synthesis, are thought to proceed via a concerted, associative pathway. msu.ru This mechanism involves an "in-line" attack where the nucleophile approaches the phosphorus atom from the opposite side of the leaving group. msu.rumdpi.com The electrophilicity of the phosphorus atom is a critical factor. In biological systems, this is often enhanced by the coordination of one or more divalent metal ions, typically Mg²⁺, to the non-bridging oxygen atoms of the phosphate group. ucsd.edu This interaction withdraws electron density from the phosphorus atom, making it a better target for nucleophilic attack. ucsd.edu Furthermore, amino acid residues within the enzyme's active site play crucial roles, such as acting as general bases to deprotonate the incoming nucleophile, thereby increasing its potency. mdpi.comnih.gov

Enzymatic Catalysis of Phosphoryl Transfer in this compound Syntheses

The primary enzymatic reaction involving this compound is its reversible synthesis from butanoyl-CoA, catalyzed by phosphotransbutyrylase (PTB), also known as phosphate butyryltransferase (EC 2.3.1.19). nih.govgenome.jp This enzyme plays a pivotal role in the butanoate metabolism pathway, particularly in anaerobic bacteria like Clostridium acetobutylicum during the acidogenic phase. nih.govkegg.jp

The reaction catalyzed by PTB is a classic example of acyl-phosphate formation via phosphoryl transfer:

Butanoyl-CoA + Inorganic Phosphate ⇌ this compound + Coenzyme A genome.jpgenome.jp

Structural analyses of phosphotransbutyrylase from C. acetobutylicum indicate that the enzyme is an octamer in solution and that its active site is located at the interface between its N- and C-terminal domains. nih.gov Comparisons with other acyltransferases suggest that the enzyme likely undergoes a significant conformational change upon binding its substrates, a key feature of its catalytic mechanism that facilitates the efficient transfer reaction. nih.gov

Table 1: Key Enzymes in the this compound Metabolic Axis

| Enzyme Name | EC Number | Reaction Catalyzed | Metabolic Role |

| Phosphotransbutyrylase (PTB) | 2.3.1.19 | Butanoyl-CoA + Phosphate ⇌ this compound + CoA | Reversible formation of the high-energy intermediate this compound from butanoyl-CoA. genome.jpresearchgate.net |

| Butyrate Kinase (BUK) | 2.7.2.7 | This compound + ADP ⇌ Butanoate + ATP | Substrate-level phosphorylation to generate ATP from this compound. researchgate.net |

Theoretical and Computational Approaches to Phosphoryl Transfer Dynamics

Understanding the precise dynamics of phosphoryl transfer at an atomic level is challenging through experimental methods alone. Theoretical and computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) and empirical valence bond (EVB) simulations, have become indispensable tools for dissecting these mechanisms. tunonlab.comnih.govdiva-portal.org These methods allow researchers to model the reaction pathway, map the free energy surface, and characterize the structure of transient species like the transition state. mdpi.comdiva-portal.org

For enzymatic phosphoryl transfers, computational studies can illuminate the specific roles of active site residues and metal cofactors in stabilizing the transition state. mdpi.comnih.gov For example, simulations can quantify the energetic contribution of an active site aspartate residue acting as a catalytic base or the effect of Mg²⁺ coordination on the charge distribution of the phosphate group. mdpi.comucsd.edu

While specific computational studies focusing exclusively on phosphotransbutyrylase are not extensively documented in the provided context, the principles derived from studies of other phosphotransferases are directly applicable. mdpi.comtunonlab.com Research on kinases and phosphatases has shown that the enzyme environment alters the nature of the transition state, often making it "looser" (more dissociative-like) compared to the uncatalyzed reaction in solution. diva-portal.org The choice of computational method is critical, as different levels of theory (e.g., semi-empirical vs. density functional theory) can yield different results regarding the reaction's energy barrier and whether the pathway is concerted or stepwise. tunonlab.com These computational insights are crucial for a complete understanding of how enzymes like PTB catalyze the specific phosphoryl transfer reactions that produce this compound. nih.gov

Table 2: Overview of Computational Methods in Phosphoryl Transfer Analysis

| Method | Description | Key Insights Provided |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive center (e.g., the phosphate group and attacking nucleophile) is treated with quantum mechanics, and the surrounding enzyme and solvent are treated with molecular mechanics. tunonlab.com | Elucidation of reaction pathways (concerted vs. stepwise), calculation of activation energy barriers, and characterization of transition state geometries. tunonlab.com |

| Empirical Valence Bond (EVB) | A simulation approach that uses calibrated potential energy surfaces to represent different valence bond states (e.g., reactant, product). It calculates the free energy profile of the reaction. diva-portal.org | Analysis of linear free-energy relationships, determining the nature of the transition state (e.g., early vs. late proton transfer), and quantifying the catalytic effect of individual active site residues. diva-portal.org |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent movement of atoms and molecules. Used to study the conformational dynamics of the enzyme-substrate complex. nih.gov | Provides insights into substrate positioning, conformational changes required for catalysis, and the role of water molecules in the active site. nih.gov |

Advanced Synthesis Methodologies and Chemical Biology Applications of Butanoyl Phosphate

Chemical Synthesis Approaches for Butanoyl Phosphate (B84403) and its Analogues

The chemical synthesis of butanoyl phosphate and related acyl phosphates relies on fundamental organic reactions that activate the carboxyl group of butyric acid for subsequent phosphorylation.

Direct phosphorylation is a primary chemical route for synthesizing this compound. This approach involves the reaction of a butanoic acid derivative with a phosphorylating agent. A common strategy is to convert butanoic acid into a more reactive species, such as an acid chloride or anhydride (B1165640), which can then readily react with a phosphate source.

For instance, butanoyl chloride can be reacted with a phosphate salt, like silver phosphate, to yield this compound. Alternatively, butanoic anhydride can react with phosphoric acid. cymitquimica.com The choice of phosphorylating agent is crucial and can range from simple reagents like phosphorus pentoxide to more complex organophosphorus compounds designed for regioselective phosphorylation. umich.edu These reactions are often carried out in anhydrous organic solvents to prevent hydrolysis of the highly reactive acyl phosphate product. The general principle involves activating a phosphorus-containing reagent to make it electrophilic, facilitating an attack by the carboxylate. umich.edu

A key challenge in direct phosphorylation is controlling the reactivity to avoid side reactions, such as the formation of pyrophosphates or decomposition of the target molecule, especially under harsh conditions. umich.edu

Acylation reactions provide an alternative pathway to this compound. In this context, a phosphate derivative is acylated using a butanoylating agent. The most common acylating agents in organic synthesis are acid chlorides and anhydrides due to their high reactivity. ebsco.com

The synthesis can be achieved by reacting a protected phosphate molecule with butanoyl chloride or butyric anhydride. ebsco.comacs.org The use of protecting groups on the phosphate moiety can be essential to ensure that the acylation occurs at the correct position and to prevent polymerization or other side reactions. nih.gov Following the acylation step, a deprotection step is required to yield the final this compound.

The table below outlines common reagents used in these chemical synthesis strategies.

| Synthesis Strategy | Butanoyl Source | Phosphorylating/Phosphate Source | Key Features |

| Direct Phosphorylation | Butanoic Anhydride | Phosphoric Acid | A direct condensation reaction, often requiring a dehydrating agent. cymitquimica.com |

| Direct Phosphorylation | Butanoyl Chloride | Phosphate Salts (e.g., Silver Phosphate) | Utilizes a highly reactive acid chloride for efficient phosphorylation. |

| Acylation Reaction | Butanoyl Chloride | Protected Phosphoric Acid | Allows for controlled reaction at a specific hydroxyl group of the phosphate. |

This table provides a generalized overview of chemical synthesis approaches.

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions to create efficient and selective pathways. For this compound, this can involve using enzymes that recognize butyrate (B1204436) or a related precursor. Enzymes such as butyrate kinase (BK) and phosphotransbutyrylase (Ptb) are central to the biological production and interconversion of butyrate, this compound, and butyryl-CoA. nih.gov

A typical chemo-enzymatic process might involve the chemical synthesis of a precursor, such as butyrate, which is then converted to this compound by a purified or immobilized enzyme like butyrate kinase in the presence of a phosphate donor like ATP. nih.gov Alternatively, acyltransferases can be employed to transfer an acyl group to a phosphate acceptor. researchgate.net The use of enzymes offers high specificity under mild reaction conditions (e.g., neutral pH, room temperature), minimizing side products and purification challenges associated with purely chemical methods. rsc.orgfrontiersin.org

| Enzyme Class | Example Enzyme | Reaction Catalyzed | Advantages |

| Kinase | Butyrate Kinase (BK) | Butyrate + ATP → this compound + ADP | High specificity for butyrate; operates under mild aqueous conditions. nih.gov |

| Transferase | Phosphotransbutyrylase (Ptb) | Butyryl-CoA + Phosphate ↔ this compound + CoA | Reversible reaction linking this compound to CoA thioesters. nih.govtum.de |

| Acyltransferase | Acyltransferase from Mycobacterium smegmatis (MsAcT) | Acyl donor + Phosphate → Acyl phosphate + Leaving Group | Broad substrate tolerance, enabling synthesis of various acyl phosphate analogues. researchgate.net |

This interactive table summarizes key enzymes applicable in the chemo-enzymatic synthesis of this compound.

Acylation Reactions in this compound Synthesis

Strategies for this compound Synthesis in Engineered Biological Systems

Metabolic engineering allows for the production of valuable chemicals like this compound precursors within microbial cell factories. By redesigning and optimizing cellular metabolic networks, production can be significantly enhanced.

The synthesis of this compound in biological systems is intrinsically linked to the availability of its immediate precursors, primarily butyryl-CoA. Therefore, a major strategy involves engineering microbial hosts, such as Escherichia coli or Clostridium species, to overproduce these precursors. nih.govfrontiersin.org

In Clostridium acetobutylicum, butyryl-CoA is a natural intermediate in the acetone-butanol-ethanol (ABE) fermentation pathway. researchgate.net Engineering efforts in this organism often focus on enhancing the native pathways. In non-native producers like E. coli, the entire butyrate biosynthesis pathway must be introduced heterologously. This involves expressing a set of genes, typically from Clostridium, that convert the central metabolite acetyl-CoA into butyryl-CoA. nih.gov

Key engineering strategies include:

Overexpression of Pathway Enzymes : Increasing the expression of enzymes in the butyryl-CoA synthesis pathway, such as thiolase, β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase.

Increasing Acetyl-CoA Supply : Enhancing the flux towards acetyl-CoA, the primary building block, by overexpressing enzymes like pyruvate (B1213749) dehydrogenase or introducing synthetic pathways such as the phosphoketolase pathway. nih.gov

Host Selection : Utilizing hosts like Clostridium tyrobutyricum, which naturally produce high levels of butyrate and are tolerant to acidic conditions, making them ideal candidates for producing butyrate-derived compounds. frontiersin.orgnrel.gov

| Host Organism | Genetic Modification Strategy | Target Precursor | Reference |

| E. coli | Heterologous expression of Clostridium butyrate pathway | Butyryl-CoA | nih.gov |

| Synechococcus elongatus | Engineering of a pyruvate dehydrogenase (Pdh) bypass | Acetyl-CoA | nih.gov |

| Clostridium tyrobutyricum | Leveraging strong native acidogenic metabolism | Butyrate / Butyryl-CoA | frontiersin.orgnrel.gov |

| E. coli | Deletion of competing pathways (e.g., lactate (B86563), acetate) | Butyryl-CoA | nih.gov |

This interactive table details strategies for engineering microbial hosts to enhance the production of this compound precursors.

Beyond introducing the necessary genes, significant gains in production are achieved by systematically optimizing the metabolic network to channel carbon flux towards the desired product. This involves a combination of rational design, computational modeling, and adaptive evolution. nih.govpharmafeatures.com

Key optimization strategies include:

Elimination of Competing Pathways : Key metabolic pathways that divert carbon away from the target product are often deleted. For example, knocking out genes responsible for the production of acetate (B1210297) (ackA), lactate (ldhA), and ethanol (B145695) (adhE) can significantly increase the carbon flux directed towards butyryl-CoA. tum.denih.gov

Redox Cofactor Balancing : The synthesis of butyryl-CoA from acetyl-CoA is a reductive process that consumes NADH. Pathway design must ensure that the cell's redox state is balanced. This can be achieved by coupling production to pathways that regenerate NAD+. nih.gov

Growth-Coupled Production : A powerful optimization strategy involves designing metabolic networks where the production of the target chemical is obligatorily coupled to cell growth. This aligns the cell's own drive for survival and proliferation with the goal of chemical production, enabling the use of techniques like metabolic evolution to select for high-producing strains. nih.gov

Computational Pathway Prediction : Tools like PathPred can be used to computationally model and predict novel or optimized metabolic routes, identifying non-obvious enzymes or pathway connections that could lead to enhanced production. pharmafeatures.com

By implementing these advanced synthesis and engineering strategies, the production of this compound and its valuable precursors can be achieved with high efficiency and selectivity, paving the way for their broader application in chemical biology and biotechnology.

Recombinant Microbial Host Cell Engineering for this compound Precursors

Utilization of this compound in Chemical Biology Probes and Derivatives

This compound, a high-energy acyl phosphate, serves as a critical intermediate in metabolic pathways and as a precursor for the development of sophisticated tools in chemical biology. Its utility is particularly notable in the synthesis of signaling molecules and the modulation of enzymatic activities, providing researchers with probes to investigate complex biological systems.

Synthesis of Butanoyl-Containing Quorum Sensing Molecules (e.g., N-butanoyl Homoserine Lactone)

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. This regulation is mediated by small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers. ebi.ac.uknih.gov N-butanoyl homoserine lactone (BHL), also known as C4-HSL, is a key QS molecule for various bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa. jlabphy.orgnih.govnih.gov

While this compound is not typically used as a direct acylating agent in the standard laboratory chemical synthesis of BHL, its metabolic precursor, butyryl-CoA, is fundamental to its biosynthesis. The enzymatic synthesis of BHL in bacteria like P. aeruginosa is catalyzed by LuxI-type synthases, specifically RhlI. nih.govnih.gov The RhlI enzyme facilitates the ligation of the butanoyl group from a donor molecule to S-adenosylmethionine (SAM), which serves as the source of the homoserine lactone ring. nih.gov

Research has definitively shown that the natural acyl donor for the RhlI-catalyzed synthesis of BHL is n-butanoyl-coenzyme A (n-butanoyl-CoA). nih.gov The enzyme exhibits specificity for the CoA derivative and is unable to generate AHLs from other potential precursors in bioassays. nih.gov In the metabolic context of organisms like Clostridium acetobutylicum, this compound is an important intermediate in the pathway that interconverts butanoate and butyryl-CoA. nih.gov The enzyme butyrate kinase catalyzes the phosphorylation of butanoate by ATP to form this compound, which can then be converted to butyryl-CoA by phosphotransbutyrylase. nih.govqmul.ac.uk This metabolic link underscores the indirect but vital role of this compound in supplying the necessary precursors for the biosynthesis of butanoyl-containing QS molecules.

The chemical synthesis of BHL and its derivatives, often pursued to create probes and modulators of QS, typically involves different strategies. A common laboratory method involves the acylation of (S)-(−)-α-amino-γ-butyrolactone with a butanoylating agent like butyryl chloride or butyric anhydride in the presence of a base. researchgate.net Researchers have synthesized extensive libraries of BHL analogs to perform structure-activity relationship (SAR) studies, aiming to identify more potent agonists or antagonists for the BHL receptor, RhlR. nih.govnih.gov These studies have identified specific structural features of the BHL scaffold that are critical for its function, paving the way for new chemical strategies to control bacterial virulence. nih.govnih.gov

Table 1: Key Molecules in the Biosynthesis and Study of N-butanoyl Homoserine Lactone (BHL)

| Compound Name | Role | Key Research Finding | Citation(s) |

| N-butanoyl Homoserine Lactone (BHL) | Quorum sensing signal molecule | Activates the LuxR-type receptor RhlR in P. aeruginosa to regulate virulence. | nih.govnih.gov |

| This compound | Metabolic intermediate | Precursor to butyryl-CoA in certain metabolic pathways; not a direct substrate for BHL synthesis. | nih.govqmul.ac.uk |

| n-Butanoyl-Coenzyme A | Acyl donor in biosynthesis | The specific substrate used by the RhlI enzyme to provide the butanoyl group for BHL. | nih.gov |

| RhlI | Enzyme (AHL synthase) | Catalyzes the biosynthesis of BHL from n-butanoyl-CoA and S-adenosylmethionine. | ebi.ac.uknih.gov |

| RhlR | Receptor protein | Binds to BHL to initiate the QS signaling cascade, controlling gene expression. | nih.gov |

Development of Phosphorylating Reagents and Enzyme Modulators

This compound's inherent character as a high-energy acyl phosphate makes it a biological phosphorylating reagent and a modulator of enzyme activity. A kinase is an enzyme that attaches a phosphate group to a substrate, while a phosphatase removes it; this system of phosphorylation and dephosphorylation is a fundamental mechanism for regulating protein and metabolic activity. neb.com

In biological systems, this compound participates directly in substrate-level phosphorylation. The enzyme butyrate kinase (EC 2.7.2.7) catalyzes the reversible reaction between ATP and butanoate to produce this compound and ADP. qmul.ac.uk

ATP + Butanoate ⇌ ADP + this compound qmul.ac.uk

This reaction demonstrates the role of this compound as a carrier of a high-energy phosphate group, which can be transferred to ADP to generate ATP. This function is central to the energy metabolism of anaerobic bacteria like Clostridium species. qmul.ac.uk

Furthermore, intracellular concentrations of this compound can act as a regulatory signal, modulating cellular processes. In Clostridium acetobutylicum, it has been suggested that butyryl phosphate (BuP) functions as a regulator of solventogenesis, the metabolic switch from acid production to solvent production. nih.gov Studies on mutants have indicated that elevated levels of BuP may play a role in regulating genes related to motility and chemotaxis, suggesting it acts as an intracellular modulator of complex cellular behaviors. nih.gov

While this compound itself is not typically employed as a reagent in synthetic organic chemistry, the principles of its reactivity inform the design of modern chemical phosphorylating reagents. These synthetic reagents are crucial for introducing phosphate groups onto molecules, most notably in the synthesis of oligonucleotides. biosearchtech.com Such reagents are often complex molecules designed for stability, controlled reactivity, and compatibility with automated solid-phase synthesis. lumiprobe.comrsc.org They allow for the efficient creation of 5'- or 3'-phosphorylated oligonucleotides, which are essential tools for molecular biology techniques like gene cloning and ligation. biosearchtech.com

Table 2: Comparison of Phosphorylating Agents

| Agent | Type | Primary Use | Mechanism of Action | Citation(s) |

| This compound | Biological | Substrate-level phosphorylation; metabolic regulation. | Enzymatic transfer of a phosphate group to or from a nucleotide (e.g., ADP). | nih.govqmul.ac.uk |

| ATP | Biological | Universal energy currency; protein phosphorylation. | Enzymatic transfer of the terminal phosphate group by kinases. | qmul.ac.ukneb.com |

| Chemical Phosphorylating Reagent (CPR) | Synthetic | Chemical synthesis of phosphorylated oligonucleotides. | Chemical addition to the 5' or 3' terminus of an oligo during solid-phase synthesis. | biosearchtech.comglenresearch.com |

| Di-O-benzyl N,N-diisopropyl phosphoramidite | Synthetic | Global phosphorylation of peptides (Ser, Thr, Tyr). | Phosphitylation of hydroxyl groups followed by oxidation to the stable phosphate triester. | rsc.org |

Analytical Characterization and Quantitative Measurement Techniques for Butanoyl Phosphate Research

Chromatographic Methodologies for Butanoyl Phosphate (B84403) Separation and Detection

Chromatographic techniques are fundamental in the analysis of butanoyl phosphate, enabling its separation from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Development for this compound

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. ajpamc.comhumanjournals.com Its application involves the separation of the analyte based on its distribution between a stationary phase and a mobile phase. wjpmr.com

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve accurate qualitative and quantitative results. ajpamc.comhumanjournals.com Key considerations include the selection of the column, mobile phase composition, and flow rate. humanjournals.com

Column Selection: Reversed-phase (RP) columns, such as C18, are frequently used for the separation of polar analytes like acyl phosphates. google.com The choice of stationary phase is critical and can significantly influence retention and selectivity. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the aqueous buffer is a crucial parameter that affects the ionization state of this compound and, consequently, its retention time. nih.govchromatographyonline.com For instance, using buffers like potassium phosphate or ammonium (B1175870) acetate (B1210297) allows for precise pH control. nih.govijdrt.com Ion-pairing agents, such as hexylamine (B90201) or tetrabutylammonium (B224687) bromide, can be added to the mobile phase to improve the retention and peak shape of highly polar compounds like this compound. nih.govnih.gov

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of analytes with different polarities in a single run. googleapis.com

A typical HPLC method for analyzing phosphorylated compounds might involve a gradient elution on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. nih.govnih.gov The optimization process involves systematically adjusting these parameters to achieve baseline separation of this compound from other components in the sample matrix. ajpamc.com

Table 1: Exemplary HPLC Method Parameters for Acyl Phosphate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 2.6 µm) | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 20mM Ammonium acetate, pH 4.0) | ijdrt.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govijdrt.com |

| Flow Rate | 0.5 - 1.2 mL/min | nih.govijdrt.com |

| Detection | UV/PDA (e.g., 210-254 nm) or Mass Spectrometry | nih.govijdrt.com |

| Injection Volume | 1 - 20 µL | google.comnih.gov |

Following separation by HPLC, sensitive and specific detection methods are required for the identification and quantification of this compound.

UV/Photodiode Array (PDA) Detection: this compound does not possess a strong chromophore, which can make direct UV detection challenging. However, UV detectors, including photodiode array (PDA) detectors, are commonly used in HPLC systems. iu.edushimadzu.com PDA detectors have the advantage of acquiring the entire UV-visible spectrum for each peak, which can aid in peak purity assessment and compound identification. shimadzu.com A suitable wavelength for detection, often in the lower UV range (e.g., 210 nm), is selected to maximize sensitivity. ijdrt.com

Mass Spectrometry (MS) Coupling: The coupling of HPLC with mass spectrometry (LC-MS) provides a highly specific and sensitive detection method. iu.edu Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, allowing for the detection of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity and provide structural information through fragmentation analysis. oup.comnih.gov This technique is particularly valuable for the unambiguous identification and quantification of this compound in complex biological samples. creative-proteomics.comoup.com

Method Optimization for Qualitative and Quantitative Analysis

Gas Chromatography (GC) and Related Techniques for Metabolite Profiling

Gas chromatography is another powerful technique for the analysis of volatile compounds. For non-volatile metabolites like this compound, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. chemrxiv.org A common derivatization approach involves converting the polar functional groups into less polar, more volatile derivatives. psu.edu For acyl phosphates, this could involve creating butylamide or benzyl (B1604629) ester derivatives. oup.compsu.edu

GC coupled with mass spectrometry (GC-MS) is a widely used platform for metabolite profiling. chemrxiv.org It offers high chromatographic resolution and the mass spectrometer provides detailed structural information, enabling the identification and quantification of numerous metabolites in a single analysis. chemrxiv.org This approach has been successfully applied to the analysis of acyl-thioesters and other metabolites in various biological systems. oup.com

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Purity Assessment

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. azooptics.commdpi.com It is based on the interaction of atomic nuclei with an external magnetic field. azooptics.com For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. azooptics.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals can be used to identify the butyryl group. For a related compound, acetyl phosphate, the methyl protons appear as a doublet due to coupling with the phosphorus atom. tandfonline.com A similar coupling would be expected for the protons in this compound adjacent to the phosphate group.

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon environments. azooptics.com The chemical shift of the carbonyl carbon in the butanoyl group is a key diagnostic signal. tandfonline.com

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and provides information about the chemical environment of the phosphorus nucleus. The chemical shift of the phosphate group in this compound is a characteristic feature. tandfonline.com

The combination of these NMR techniques allows for the unambiguous confirmation of the structure of this compound. nih.govniscpr.res.in The data obtained from NMR analysis is crucial for verifying the identity of synthesized or isolated this compound and assessing its purity. usbio.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and identification of this compound. The technique provides precise molecular mass information and reveals characteristic fragmentation patterns that serve as a molecular fingerprint.

For this compound (C₄H₇O₅P), the expected monoisotopic mass of the free acid is 166.0031 g/mol . However, it is often analyzed as a salt, such as the dilithium (B8592608) salt (C₄H₇Li₂O₅P), which has a molecular weight of approximately 179.95 g/mol . smolecule.com High-resolution mass spectrometry can confirm the elemental composition of the parent ion, providing strong evidence for its identity.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of such compounds. ESI is particularly well-suited for polar molecules like this compound and can be operated in both positive and negative ion modes. In negative-ion mode, which is often more informative for phosphate-containing compounds, the deprotonated molecule [M-H]⁻ would be observed at m/z 165.0. nih.gov

Key fragmentation pathways for this compound would likely involve:

Cleavage of the phosphoanhydride bond: This is a characteristic fragmentation for acyl phosphates, leading to the formation of a butanoyl cation ([C₄H₇O]⁺) at m/z 71.0497 and a phosphate fragment.

Loss of the butanoyl group: This would result in a phosphate-related ion.

Fragmentation within the butyl chain: Sequential losses of methylene (B1212753) groups (CH₂) can occur, leading to a series of peaks separated by 14 Da. caister.com

Rearrangement reactions: McLafferty-type rearrangements could potentially occur, as seen in other carbonyl compounds. researchgate.net

The analysis of these fragmentation patterns allows for the unambiguous identification of this compound in complex biological matrices and for distinguishing it from isomeric compounds. h-its.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z (monoisotopic) | Description |

| [M-H]⁻ | C₄H₆O₅P⁻ | 165.00 | Deprotonated parent molecule |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.05 | Butanoyl cation |

| [PO₃]⁻ | PO₃⁻ | 78.96 | Metaphosphate ion |

| [H₂PO₄]⁻ | H₂PO₄⁻ | 96.97 | Dihydrogen phosphate ion |

| [C₃H₅]⁺ | C₃H₅⁺ | 41.04 | Propargyl/allyl cation from butyl chain fragmentation |

| [C₂H₃O]⁺ | C₂H₃O⁺ | 43.02 | Acetyl cation from fragmentation |

Note: The m/z values are for the most abundant isotope and the observed fragments can vary depending on the ionization method and collision energy.

Enzyme Activity Assays and Kinetic Analysis for this compound-Related Enzymes

Spectrophotometric and Fluorometric Assay Development

The study of enzymes that synthesize or hydrolyze this compound, such as butyrate (B1204436) kinase and acylphosphatases, relies on robust and sensitive activity assays. Both spectrophotometric and fluorometric methods can be developed for this purpose, offering continuous or endpoint measurements of enzyme activity.

A classic and widely used spectrophotometric method for the determination of acyl phosphates is the hydroxamate assay . smolecule.comresearchgate.net This assay is based on the reaction of the acyl phosphate with hydroxylamine (B1172632) at an acidic pH to form a hydroxamic acid. The resulting hydroxamate then complexes with ferric ions (Fe³⁺) under acidic conditions to produce a colored ferric hydroxamate complex, which can be quantified by measuring its absorbance, typically around 540 nm. smolecule.com This method can be adapted to measure the activity of enzymes that produce this compound by quantifying its formation over time, or to measure the activity of enzymes that consume it by monitoring the decrease in the this compound concentration. smolecule.com

For continuous monitoring of enzyme activity, coupled-enzyme spectrophotometric assays are often employed. For instance, the activity of butyrate kinase in the direction of this compound synthesis can be coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system. In this setup, the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. Conversely, in the direction of butyrate formation, the production of ATP can be coupled to the hexokinase and glucose-6-phosphate dehydrogenase system, where the reduction of NADP⁺ to NADPH is monitored by the increase in absorbance at 340 nm. smolecule.combiorxiv.org

Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods, which is advantageous when working with low enzyme concentrations or small sample volumes. acs.org A fluorometric assay for this compound-related enzymes could be developed based on a substrate that changes its fluorescent properties upon enzymatic reaction. For example, a synthetic analog of this compound could be designed with a fluorophore and a quencher. Cleavage of the phosphate group by an acylphosphatase would lead to a change in the fluorescence signal. h-its.org Another approach involves using a fluorogenic substrate that becomes fluorescent after the enzymatic reaction. For instance, a non-fluorescent coumarin (B35378) derivative of a butyrate analog could be used, where the release of the free coumarin by an enzyme results in a measurable fluorescent signal. google.com Furthermore, generic fluorescence-based assays that detect inorganic phosphate release can be utilized. These assays employ a phosphate-binding protein labeled with a fluorophore that shows a change in fluorescence upon binding to phosphate, allowing for the continuous monitoring of any phosphate-releasing enzyme, including those that hydrolyze this compound. nih.gov

The development of these assays requires careful optimization of reaction conditions, such as pH, temperature, and substrate concentrations, to ensure accurate and reproducible measurements of enzyme activity. wikipedia.org

Determination of Enzyme Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ)

The characterization of enzymes that interact with this compound involves the determination of key kinetic parameters: the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). These parameters provide quantitative insights into the enzyme's affinity for its substrates, its catalytic efficiency, and its susceptibility to inhibitors.

The Kₘ and Vₘₐₓ values for enzymes such as butyrate kinase, which catalyzes the reversible formation of this compound from butyrate and ATP, have been determined for various organisms. These parameters are typically obtained by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. biorxiv.org

For example, butyrate kinase from Clostridium acetobutylicum has a reported Kₘ for butyrate of 14 mM and a Vₘₐₓ of 402 units/mg. caister.com A second butyrate kinase (BKII) from the same organism showed a much higher Kₘ for butyrate (0.62 M) and a lower Vₘₐₓ (165 units/mg), suggesting a different metabolic role. caister.com The butyrate kinase from Desulfovibrio vulgaris exhibits a high affinity for C4 fatty acids. nih.gov The phosphate acetyltransferase from Thermotoga maritima can also process butyryl-CoA (a precursor to this compound in some pathways) with a relative activity of 30% compared to its primary substrate, acetyl-CoA. nih.gov

The determination of these kinetic parameters is crucial for understanding the metabolic context and physiological function of this compound-related enzymes.

Table 2: Kinetic Parameters of Enzymes Related to this compound Metabolism

| Enzyme | Organism | Substrate | Kₘ | Vₘₐₓ (U/mg) | Reference |

| Butyrate Kinase (BKI) | Clostridium acetobutylicum | Butyrate | 14 mM | 402 | caister.comresearchgate.net |

| Butyrate Kinase (BKII) | Clostridium acetobutylicum | Butyrate | 620 mM | 165 | caister.com |

| Butyrate Kinase (DvBuk) | Desulfovibrio vulgaris | Butyrate | High affinity | Not specified | nih.gov |

| Phosphate Acetyltransferase | Thermotoga maritima | Butyryl-CoA | Not specified | Relative activity 30% | nih.gov |

| Acetate Kinase | Desulfovibrio piger Vib-7 | Acetyl phosphate | 2.54 mM | Not specified | nih.gov |

| Acetate Kinase | Desulfomicrobium sp. Rod-9 | Acetyl phosphate | 2.68 mM | Not specified | nih.gov |

Note: 1 Unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

This compound may also act as an inhibitor of certain enzymes. The inhibition constant (Kᵢ) quantifies the potency of an inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by analyzing the effect of the inhibitor on Kₘ and Vₘₐₓ. Phosphate esters, in general, are known to be inhibitors of various enzymes, particularly those that have a phosphate-binding site. nih.gov The inhibitory effect of this compound on specific enzymes would be determined by performing kinetic assays in the presence of varying concentrations of the compound and analyzing the data using appropriate kinetic models, such as Lineweaver-Burk plots. bgc.ac.in

Applications and Broader Impact of Butanoyl Phosphate Research

Biotechnological Applications in Short-Chain Fatty Acid Production

The involvement of butanoyl phosphate (B84403) in microbial fermentation pathways is central to the biotechnological production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436). nih.govresearchgate.net SCFAs are valuable platform chemicals used in the food, pharmaceutical, and chemical industries, and as precursors for biofuels. plos.orgfrontiersin.org

Microbial Production of Butyrate and Derived Biofuels

Butanoyl phosphate is a key intermediate in one of the primary microbial pathways for butyrate synthesis. researchgate.netnih.gov In this pathway, which is common in anaerobic bacteria like Clostridium species, butyryl-CoA is converted into this compound by the enzyme phosphate butyryltransferase (PTB), also known as phosphotransbutyrylase. frontiersin.orgjmb.or.krgenome.jpebi.ac.uk Subsequently, the enzyme butyrate kinase (BUK) catalyzes the transfer of the phosphoryl group from this compound to ADP, yielding butyrate and ATP. frontiersin.orgmdpi.com This two-step process is a crucial mechanism for energy conservation (substrate-level phosphorylation) in these organisms. oup.com

This metabolic route is particularly relevant in the context of Acetone-Butanol-Ethanol (ABE) fermentation by bacteria such as Clostridium acetobutylicum, a process recognized for its potential in producing biofuels. jmb.or.kr During the acidogenic phase of fermentation, these bacteria produce acetate (B1210297) and butyrate, generating ATP via the this compound pathway. jmb.or.kr In the subsequent solventogenic phase, the produced acids can be reassimilated and converted into solvents like butanol, a promising biofuel. jmb.or.krnih.gov The this compound pathway is therefore intrinsically linked to the production of both butyrate and butanol, a next-generation biofuel. mdpi.com Engineered E. coli has also been successfully used for the production of butyric acid, demonstrating the broad applicability of these pathways. plos.org

| Enzyme | EC Number | Reaction | Organism Example |

| Phosphate butyryltransferase (PTB) | 2.3.1.19 | Butanoyl-CoA + Phosphate ⇌ CoA + this compound | Clostridium acetobutylicum, Clostridium beijerinckii |

| Butyrate kinase (BUK) | 2.7.2.7 | This compound + ADP ⇌ Butyrate + ATP | Clostridium acetobutylicum, Clostridium beijerinckii |

Table based on data from multiple sources. frontiersin.orgjmb.or.krgenome.jp

Strain Engineering for Industrial Scale-Up

To enhance the economic viability of producing butyrate and derived biofuels, significant research has focused on the metabolic engineering of microbial strains. scispace.comresearchgate.net A key strategy involves manipulating the expression of genes within the this compound pathway to optimize carbon flow towards the desired product. jmb.or.kr

For instance, research has shown that knocking out genes involved in acid formation, such as ptb and buk, can redirect metabolic intermediates away from butyrate production and enhance the yield of butanol in Clostridium acetobutylicum. researchgate.net Conversely, for applications aimed at maximizing butyrate production, the overexpression of ptb and buk genes is a viable strategy. jmb.or.kr Engineering efforts also focus on improving strain tolerance and fitness for industrial conditions and de-risking the scale-up process. scispace.com Such genetic modifications, often guided by genome-scale metabolic models, are crucial for developing robust microbial cell factories capable of high-yield production from various feedstocks, including renewable waste streams. frontiersin.orgresearchgate.net

Ecological Significance in Microbial Systems

This compound and related molecules are implicated in crucial ecological processes, including nutrient cycling in soil and the regulation of microbial community structures through chemical communication.

Role in Soil Phosphorus Bioavailability and Plant-Microbe Interactions

Phosphorus is an essential nutrient for plant growth but is often present in soil in insoluble forms, limiting its availability. frontiersin.orgnih.govmdpi.com Phosphate-solubilizing microorganisms (PSM) play a critical role in making phosphorus accessible to plants by converting insoluble phosphate into soluble forms. nih.govnih.gov This process is often mediated by the secretion of organic acids and enzymes like phosphatases. soilsa.comfrontiersin.org

Research indicates a link between butanoyl-group-containing molecules and phosphorus bioavailability. Certain phosphate-solubilizing bacteria, such as Pseudomonas species, produce N-butanoyl-L-homoserine lactone (C4-AHL) as a quorum sensing signal molecule. soilsa.comsoilsa.comresearchgate.net The production of this signal has been shown to enhance the bacteria's ability to dissolve inorganic phosphorus. soilsa.com This suggests that butanoyl-containing compounds can indirectly influence soil phosphorus availability by regulating the activity of key microbial populations. soilsa.com These plant-microbe interactions, modulated by such signaling molecules, are fundamental to nutrient cycling and promoting plant growth in nutrient-limited environments. frontiersin.orgtaylorfrancis.comnasa.gov

| Microbial Activity | Mediating Factors | Ecological Outcome |

| Phosphate Solubilization | Secretion of organic acids and phosphatases by PSM. | Increased availability of soluble phosphorus for plants. |

| Regulation of PSM Activity | Production of N-butanoyl-AHL (C4-AHL) as a quorum sensing signal. | Enhanced P-solubilizing activity in bacterial populations. |

Table based on data from multiple sources. nih.govsoilsa.comsoilsa.com

Modulation of Microbial Community Dynamics via Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. tandfonline.comnih.govmdpi.com This system relies on the production and detection of signaling molecules called autoinducers. nih.gov One major class of autoinducers used by Gram-negative bacteria is N-acyl-homoserine lactones (AHLs). mdpi.com

Contributions to Fundamental Understanding of Metabolic Regulation

Research on this compound has provided significant insights into the complex regulatory networks that govern microbial metabolism. ebi.ac.uk In organisms like Clostridium acetobutylicum, this compound is not merely a metabolic intermediate but also functions as a key regulatory molecule. nih.govnih.gov

Studies have demonstrated that the intracellular concentration of this compound fluctuates during different growth phases and plays a critical role in the metabolic switch from acid production (acidogenesis) to solvent production (solventogenesis). nih.gov High intracellular levels of this compound have been correlated with the upregulation of genes involved in solvent formation and stress responses, and the downregulation of other genes, such as those for flagellar motility. nih.gov This evidence suggests that this compound may act as a phosphodonor, transferring its phosphate group to transcriptional regulators, thereby altering gene expression patterns. nih.gov The inhibitory effect of the phosphate moiety of butyryl-CoA (a precursor to this compound) on the enzyme phosphotransbutyrylase also points to a feedback regulation mechanism. wikipedia.org This dual role as both a metabolite and a signaling molecule highlights this compound as a critical node in the metabolic and regulatory network of these organisms. nih.gov

Emerging Research Frontiers and Future Perspectives on Butanoyl Phosphate

Advanced Omics Technologies for Systems-Level Understanding of Butanoyl Phosphate (B84403) Metabolism

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of cellular metabolism, including the pathways involving butanoyl phosphate. mdpi.comnih.gov These high-throughput approaches allow for a comprehensive, systems-level view of the complex molecular interactions that govern the synthesis, degradation, and regulatory functions of this compound. mdpi.comosti.gov

Metabolomics, in particular, has been instrumental in identifying and quantifying this compound and related metabolites within complex biological samples. creative-proteomics.comnih.gov Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to create detailed metabolic profiles, offering insights into the dynamics of butanoate metabolism. creative-proteomics.com By analyzing these profiles, researchers can identify the metabolic pathways involved in this compound production and utilization. creative-proteomics.comresearchgate.net For instance, integrated metabolomic and proteomic studies can reveal shifts in both metabolite concentrations and the abundance of related enzymes in response to specific conditions, such as disease states or environmental stress. nih.govresearchgate.net

Proteomics complements metabolomics by identifying and quantifying the proteins involved in this compound metabolism. This includes enzymes directly responsible for its synthesis and conversion, such as phosphate butyryltransferase (Ptb) and butyrate (B1204436) kinase (Buk). google.comgoogle.com Systems biology approaches that integrate these multi-omics datasets can help construct and refine genome-scale metabolic models. nih.govomu.edu.tr These models are powerful tools for predicting metabolic fluxes and identifying key regulatory nodes within the this compound network, providing a holistic understanding of its role in cellular physiology. researchgate.netnih.gov

Table 1: Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Key Findings and Potential |

|---|---|---|

| Metabolomics | Detection and quantification of this compound and related metabolites in biological samples. creative-proteomics.comnih.gov | Provides a snapshot of the metabolic state and helps identify pathways influenced by this compound levels. creative-proteomics.com |

| Proteomics | Identification and quantification of enzymes involved in this compound synthesis and degradation (e.g., Ptb, Buk). researchgate.netgoogle.comgoogle.com | Elucidates the enzymatic machinery of this compound metabolism and its regulation. researchgate.net |

| Transcriptomics | Analysis of gene expression levels for enzymes in the this compound pathway. researchgate.net | Reveals transcriptional regulation of this compound metabolism in response to various stimuli. |

| Genomics | Identification of genes encoding for enzymes in the this compound pathway across different organisms. osti.gov | Facilitates the discovery of novel enzymes and pathways for this compound transformation. osti.gov |

| Systems Biology | Integration of multi-omics data to create comprehensive metabolic models. nih.govomu.edu.tr | Enables a holistic understanding of this compound's role in cellular networks and prediction of metabolic engineering targets. researchgate.netnih.gov |

Development of Novel Enzymes and Pathways for this compound Transformations

Metabolic engineering and synthetic biology are driving the development of novel enzymes and pathways for the transformation of this compound, with significant implications for biofuel and biochemical production. nih.govtudelft.nl A primary focus has been on engineering microorganisms, such as Escherichia coli, to produce 1-butanol (B46404), a promising biofuel. maranasgroup.comnih.gov

A key enzymatic step in natural butyrate fermentation involves the conversion of butanoyl-CoA to this compound by phosphate butyryltransferase (Ptb), followed by the conversion of this compound to butyrate by butyrate kinase (Buk), a reaction that also generates ATP. google.comgoogle.com Researchers have discovered that the Ptb enzyme can be promiscuous, accepting a variety of acyl-CoA substrates beyond its native butanoyl-CoA. google.com This promiscuity has been exploited in genetically engineered bacteria to create novel, energy-generating fermentation pathways. google.comgoogle.com By introducing exogenous Ptb and Buk enzymes, engineered microbes can convert non-native substrates into a wide range of products, including acids, alcohols, and diols. google.comgoogle.com

The search for novel enzymes with improved catalytic efficiency or altered substrate specificity is a continuous effort. uni-regensburg.de Computational biology and genome mining are used to identify candidate enzymes from diverse microbial sources. uni-regensburg.de Furthermore, directed evolution and rational protein design are employed to tailor enzymes for specific industrial applications, enhancing their stability, activity, and selectivity for this compound or its precursors. psu.edu These advancements are paving the way for more efficient and economically viable production of valuable chemicals through engineered metabolic pathways centered around this compound. maranasgroup.comnih.gov

Table 2: Key Enzymes in this compound Transformations

| Enzyme | EC Number | Native Reaction | Role in Engineered Pathways |

|---|---|---|---|

| Phosphate butyryltransferase (Ptb) | 2.3.1.19 | Butanoyl-CoA + phosphate ⇌ this compound + CoA | Used to convert various acyl-CoAs to their corresponding acyl phosphates in novel fermentation routes. google.comgoogle.com |

| Butyrate kinase (Buk) | 2.7.2.7 | This compound + ADP ⇌ Butyrate + ATP | Coupled with Ptb to generate ATP and produce a variety of non-native products from non-native substrates. google.comgoogle.com |

| Butanol dehydrogenase | 1.1.1.- | Butyraldehyde + NAD(P)H + H+ ⇌ 1-Butanol + NAD(P)+ | A key enzyme in engineered pathways for the production of 1-butanol from butanoyl-CoA derived intermediates. nih.gov |

Mechanistic Exploration of this compound's Regulatory Roles

Beyond its metabolic role, emerging evidence suggests that this compound and related phosphate-containing molecules may have regulatory functions in cellular processes. nih.govontosight.ai The high-energy phosphoryl group of this compound makes it a potential phosphorylating agent, capable of modifying proteins and influencing signaling pathways. smolecule.comyoutube.com

In bacteria like Pseudomonas aeruginosa, phosphate availability is a critical environmental signal that modulates virulence and quorum sensing (QS), a cell-to-cell communication system. nih.govasm.orgresearchgate.net Phosphate depletion can trigger complex regulatory cascades, affecting the expression of QS genes and the production of virulence factors. nih.govasm.org While direct evidence for this compound as a signaling molecule is still being investigated, the broader role of phosphate metabolism in bacterial signaling is well-documented. nih.govnih.gov For example, under phosphate limitation, the two-component regulatory system PhoR/PhoB can activate QS systems. nih.gov

The structural similarity of this compound to other biologically important molecules, such as acetyl phosphate, which is known to act as a global signaling molecule in bacteria, suggests that this compound could have analogous regulatory functions. ontosight.ai Future research will likely focus on identifying specific protein targets of this compound-mediated modification and elucidating the downstream effects on cellular signaling and gene expression. Understanding these mechanisms could reveal new layers of regulation in both prokaryotic and eukaryotic cells.

Design of this compound-Based Probes for Cellular Processes

To investigate the functions of this compound within the complex environment of a living cell, researchers are developing chemical probes. rsc.orgfrontiersin.org These molecular tools are designed to specifically interact with and report on the presence, activity, or interactions of target molecules like this compound or the enzymes that process it. frontiersin.orgnih.gov

Activity-based protein profiling (ABPP) is a powerful technique that uses activity-based probes (ABPs) to target the active forms of specific enzyme families. frontiersin.orgresearchgate.net An ABP typically consists of a reactive group (or "warhead") that covalently binds to the enzyme's active site, a linker, and a reporter tag (like biotin (B1667282) for enrichment or a fluorophore for imaging). frontiersin.orgnih.gov Probes based on acyl phosphate structures could be designed to target enzymes that bind this compound, such as butyrate kinase or other potential interacting proteins. researchgate.net For instance, probes with a diaryl phosphonate (B1237965) warhead have been developed to target serine proteases. frontiersin.org Similarly, nucleotide-based probes (derivatives of ATP or ADP) can covalently modify the active sites of kinases and other ATPases, allowing for their profiling and the assessment of inhibitor binding. thermofisher.com

The development of this compound-based probes would enable researchers to:

Identify and isolate enzymes that bind or metabolize this compound directly from complex cell lysates. nih.gov

Visualize the subcellular localization of these enzymes.

Assess the activity state of these enzymes under different physiological conditions.

Screen for small molecule inhibitors that target these enzymes. nih.gov

These chemical probes are invaluable for dissecting the specific roles of this compound in cellular metabolism and regulation, providing tools to explore its functions in ways that genetic methods alone cannot. rsc.orgljmu.ac.uk The design of such probes represents a key frontier in chemical biology, promising to shed more light on the multifaceted roles of this important metabolite. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.